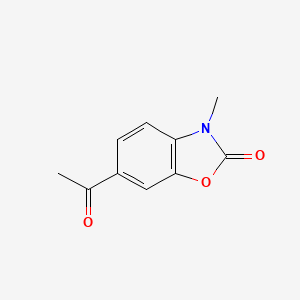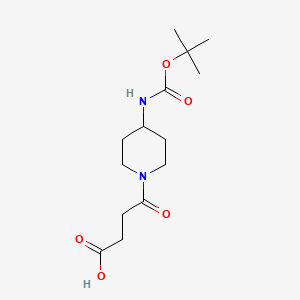
3-((2-(5-Amino-2-thienyl)-4-quinazolinyl)amino)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(5-Amino-2-thienyl)-4-quinazolinyl)amino)-1,2-propanediol is a complex organic compound that features a quinazoline core linked to a thienyl group and a propanediol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(5-Amino-2-thienyl)-4-quinazolinyl)amino)-1,2-propanediol typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the thienyl group and the propanediol moiety. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienyl Group: This step often involves a coupling reaction, such as Suzuki or Stille coupling, using a thienylboronic acid or thienyl halide.
Attachment of the Propanediol Moiety: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
3-((2-(5-Amino-2-thienyl)-4-quinazolinyl)amino)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides or sulfoxides.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or N-oxides, while reduction can produce amines or reduced heterocycles.
科学的研究の応用
3-((2-(5-Amino-2-thienyl)-4-quinazolinyl)amino)-1,2-propanediol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of advanced materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-((2-(5-Amino-2-thienyl)-4-quinazolinyl)amino)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-Amino-3-(2-thienyl)-1H-pyrazole: Shares the thienyl group but has a different core structure.
2-Thienylboronic acid: Contains the thienyl group and is used in coupling reactions.
Benzo[b]thien-2-ylboronic acid: Another thienyl-containing compound used in organic synthesis.
Uniqueness
3-((2-(5-Amino-2-thienyl)-4-quinazolinyl)amino)-1,2-propanediol is unique due to its combination of a quinazoline core, thienyl group, and propanediol moiety. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
特性
CAS番号 |
57584-57-3 |
|---|---|
分子式 |
C15H16N4O2S |
分子量 |
316.4 g/mol |
IUPAC名 |
3-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]propane-1,2-diol |
InChI |
InChI=1S/C15H16N4O2S/c16-13-6-5-12(22-13)15-18-11-4-2-1-3-10(11)14(19-15)17-7-9(21)8-20/h1-6,9,20-21H,7-8,16H2,(H,17,18,19) |
InChIキー |
LMTWXICXUXBKLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)N)NCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



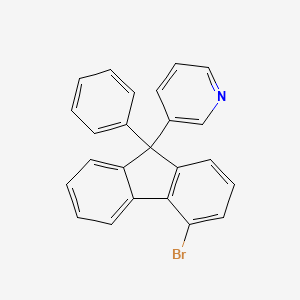
![Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate](/img/structure/B13930816.png)
![3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid](/img/structure/B13930819.png)
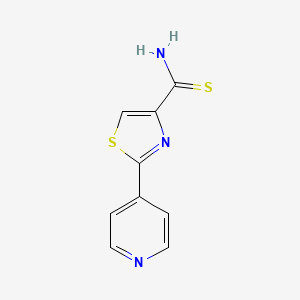
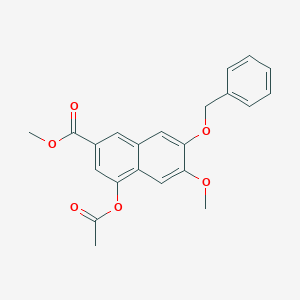
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)


![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
